molecular formula C16H19NO3 B420219 2-(2-hexanoyl-1H-indol-3-yl)acetic acid

2-(2-hexanoyl-1H-indol-3-yl)acetic acid

Cat. No.: B420219
M. Wt: 273.33g/mol
InChI Key: HRDDJVACOSYBQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Hexanoyl-1H-indol-3-yl)acetic acid is an organic compound belonging to the class of indole-3-acetic acid derivatives. These compounds are characterized by an acetic acid moiety linked to the C3 carbon atom of an indole ring. The molecular formula of 2-(2-hexanoyl-1H-indol-3-yl)acetic acid is C16H19NO3, and it has a molecular weight of 273.33 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the cyclization of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature, which provides indoles via a formal reductive C(sp2)–H amination reaction . The hexanoyl group can be introduced through acylation reactions using hexanoyl chloride in the presence of a base such as pyridine. The acetic acid moiety is then added through a reaction with bromoacetic acid under basic conditions.

Industrial Production Methods

Industrial production of 2-(2-hexanoyl-1H-indol-3-yl)acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-Hexanoyl-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups in the hexanoyl and acetic acid moieties can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C2 and C5 positions, using reagents such as halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives from the reduction of carbonyl groups.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

(2-Hexanoyl-1H-indol-3-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-hexanoyl-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. In plants, it may function as an auxin-like hormone, promoting cell elongation and division . The compound binds to auxin receptors, leading to the activation of downstream signaling pathways that regulate gene expression and cellular responses. In medicinal applications, it may interact with various enzymes and receptors, modulating inflammatory and cancer-related pathways .

Comparison with Similar Compounds

(2-Hexanoyl-1H-indol-3-yl)acetic acid can be compared with other indole-3-acetic acid derivatives, such as:

The uniqueness of 2-(2-hexanoyl-1H-indol-3-yl)acetic acid lies in its specific structural modifications, which may confer distinct biological activities and applications compared to other indole derivatives.

Properties

Molecular Formula

C16H19NO3

Molecular Weight

273.33g/mol

IUPAC Name

2-(2-hexanoyl-1H-indol-3-yl)acetic acid

InChI

InChI=1S/C16H19NO3/c1-2-3-4-9-14(18)16-12(10-15(19)20)11-7-5-6-8-13(11)17-16/h5-8,17H,2-4,9-10H2,1H3,(H,19,20)

InChI Key

HRDDJVACOSYBQP-UHFFFAOYSA-N

SMILES

CCCCCC(=O)C1=C(C2=CC=CC=C2N1)CC(=O)O

Canonical SMILES

CCCCCC(=O)C1=C(C2=CC=CC=C2N1)CC(=O)O

Origin of Product

United States

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